Cas no 156041-02-0 (2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI))

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) structure
156041-02-0 structure
Nome del prodotto:2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI)
Numero CAS:156041-02-0
MF:C19H18O6
MW:342.342626094818
CID:212821
PubChem ID:131676021

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI)
    • Qianhucoumarin E
    • 2-Butenoicacid, 2-methyl-, 9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, [R-(E)]-
    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran, 2-butenoic acid deriv.
    • (2E)-2-Methyl-2-butenoic acid (9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl ester
    • CS-0148777
    • [(9R)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
    • 156041-02-0
    • AKOS040762256
    • HY-N8637
    • SCHEMBL17359112
    • Inchi: InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m0/s1
    • Chiave InChI: PGOMXBOHQUBUMI-HQWZXOHUSA-N
    • Sorrisi: C/C=C(\C)/C(=O)O[C@H]1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Proprietà calcolate

  • Massa esatta: 342.11033829g/mol
  • Massa monoisotopica: 342.11033829g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 659
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 78.9Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,021 g/l) (25°C),

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN4873-5mg
Qianhucoumarin E
156041-02-0
5mg
¥ 3230 2024-07-19
TargetMol Chemicals
TN4873-1 mL * 10 mM (in DMSO)
Qianhucoumarin E
156041-02-0 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN4873-5 mg
Qianhucoumarin E
156041-02-0 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN4873-1 ml * 10 mm
Qianhucoumarin E
156041-02-0
1 ml * 10 mm
¥ 3330 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q10400-5mg
Qianhucoumarin E
156041-02-0
5mg
¥6980.0 2021-09-08

2-Butenoic acid,2-methyl-,(9R)-9,10-dihydro-8,8-dimethyl-2,10-dioxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-ylester, (2E)- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd